Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-
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Overview
Description
Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is a chiral ligand known for its applications in asymmetric synthesis. This compound is often used in coordination chemistry due to its ability to form stable complexes with various metal ions. Its unique structure, which includes two oxazoline rings attached to a pyridine core, makes it particularly effective in catalyzing enantioselective reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- typically involves the reaction of pyridine-2,6-dicarboxylic acid with ®-4-phenyl-2-oxazoline. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols .
Scientific Research Applications
Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- exerts its effects involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating enantioselective reactions. The molecular targets include transition metal centers, and the pathways involved often pertain to the activation of substrates through coordination to the metal center .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine
- 2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine
Uniqueness
Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is unique due to its specific chiral centers and the presence of phenylmethyl groups, which enhance its ability to form stable and selective complexes with metal ions. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .
Biological Activity
Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- is a complex chemical compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry and organic synthesis.
Structural Characteristics
This compound features a pyridine ring substituted with two oxazoline moieties, contributing to its chirality and optical activity. The molecular formula is C25H23N3O2 with a molecular weight of approximately 413.47 g/mol . The presence of the oxazoline rings enhances the compound's reactivity and biological interaction potential.
Synthesis
The synthesis of Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Oxazoline Rings : This can be achieved through the condensation of amino acids or amines with aldehydes or ketones under acidic conditions.
- Pyridine Core Introduction : Methods such as nucleophilic substitution reactions or cyclization involving pyridine derivatives are employed .
Antimicrobial Properties
Research has indicated that pyridine derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- have shown effectiveness against various Gram-positive bacteria. In a comparative study:
- Compound A (similar structure) : Exhibited an MIC (Minimum Inhibitory Concentration) of 1.56–3.125 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Compound B : Showed comparable antibacterial efficacy to linezolid against Streptococcus pneumoniae .
Enantioselective Catalysis
Due to its chiral nature, Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- serves as a valuable chiral ligand in asymmetric catalysis. Its ability to facilitate enantioselective reactions is particularly beneficial in the pharmaceutical industry for synthesizing complex molecules with high stereochemical purity .
Case Studies
- Study on Antibacterial Activity : A recent investigation into the antibacterial properties of pyridine derivatives demonstrated that modifications in substituents could significantly enhance bioactivity. The study highlighted several derivatives with improved efficacy against resistant bacterial strains .
- Application in Drug Development : Research has shown that incorporating additional functional groups (such as amino or hydroxy groups) into the pyridine scaffold can lead to compounds with enhanced biological activity and potential therapeutic applications .
Comparative Analysis
The following table summarizes some structural analogs of Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]- along with their unique features:
Compound Name | Structure | Unique Features |
---|---|---|
2,6-Bis[(4S)-4-phenyl-2-oxazolinyl]pyridine | C25H23N3O2 | Enantiomeric form showing different optical activity |
2,6-Bis[(3aR,8aS)-(8H-indeno[1,2-d]oxazolin-2-yl)pyridine] | C25H23N3O | Contains indeno structure enhancing stability |
2,6-Bis((S)-4,5-dihydro-4-phenethyloxazol-2-yl)pyridine | C27H27N3O2 | Additional phenethyl group increases lipophilicity |
These compounds illustrate variations in substituents that may affect their reactivity and biological activity while maintaining the core pyridine and oxazoline framework .
Properties
IUPAC Name |
4-benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONTXCYJLVGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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